molecular formula C15H13NO5S B2490765 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate CAS No. 922014-64-0

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2490765
CAS No.: 922014-64-0
M. Wt: 319.33
InChI Key: DRWVWCRNMZJMGI-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety linked via an acetamido group at the 2-position of the thiophene ring and a methyl ester at the 3-position. This compound’s structure combines a heteroaromatic thiophene core with a bioisosteric benzo[d][1,3]dioxole group, which is frequently employed in medicinal chemistry to enhance metabolic stability and bioavailability .

  • Step 1: Cyanoacetylation or acetylation of a methyl 2-aminothiophene-3-carboxylate precursor.
  • Step 2: Functionalization with benzo[d][1,3]dioxol-5-ylacetic acid or its derivatives under coupling conditions (e.g., carbodiimide-mediated amide bond formation).

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-19-15(18)10-4-5-22-14(10)16-13(17)7-9-2-3-11-12(6-9)21-8-20-11/h2-6H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWVWCRNMZJMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Acetamido group introduction: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Thiophene ring synthesis: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Final coupling: The final step involves coupling the benzo[d][1,3]dioxole moiety with the thiophene ring through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C19H19NO5S and a molecular weight of 373.42 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety and a thiophene ring, which are known for their potential biological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

Compound Cell Line IC50 (μM)
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylateHCT-11616.19 ± 1.35
This compoundMCF-717.16 ± 1.54
DoxorubicinHCT-116Reference Value
DoxorubicinMCF-7Reference Value

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly through interactions with cellular targets involved in tumor progression.

Anti-inflammatory Properties

Emerging evidence suggests that this compound may exhibit anti-inflammatory effects. Research indicates that modifications to the thiophene ring can significantly influence these biological activities. The presence of specific functional groups enhances the compound's ability to reduce inflammation markers in vitro.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Studies

A notable study investigated the biological activity of several derivatives of thiophene-based compounds closely related to this compound. One derivative exhibited promising results in inhibiting tumor growth in vivo models, underscoring the importance of structural variations in modulating biological activity.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous thiophene and benzo[d][1,3]dioxole derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Key Findings

Synthetic Flexibility: The target compound shares synthetic parallels with Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (), where cyanoacetylation or amide coupling is pivotal. However, the benzo[d][1,3]dioxole group in the target likely necessitates milder coupling conditions (e.g., EDC/HOBt) compared to the Knoevenagel condensation used for cyano-substituted analogs . Imidazole derivatives () employ brominated benzo[d][1,3]dioxole groups, which enhance electrophilicity but require hazardous reagents (e.g., Br₂), unlike the acetamido-thiophene target .

The benzo[d][1,3]dioxole moiety is associated with higher melting points (e.g., 180–190°C in ) due to enhanced crystallinity, suggesting the target compound may exhibit similar thermal stability .

Bioactivity Insights: While bioactivity data for the target compound are unavailable, structurally related ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates () demonstrate significant antioxidant and anti-inflammatory activities (IC₅₀: 8–15 μM), attributed to the thiophene core’s electron-rich nature and the acrylamido group’s conjugation . Benzo[d][1,3]dioxole-containing imidazoles () show moderate antimicrobial activity, suggesting the target compound could be optimized for similar applications .

Table 2: Bioactivity Comparison

Compound Class Bioactivity Profile Mechanism Insights Reference
Thiophene-3-carboxylates Antioxidant (IC₅₀: 8–15 μM)
Anti-inflammatory
Radical scavenging via acrylamido conjugation
Benzo[d][1,3]dioxole-imidazoles Antimicrobial (MIC: 16–32 μg/mL) Disruption of microbial cell membranes
Tetrahydrobenzo[b]thiophenes Not reported Likely kinase or protease inhibition

Biological Activity

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C15H13NO5SC_{15}H_{13}NO_5S with a molecular weight of approximately 319.3 g/mol. Its structure includes a thiophene ring and a benzo[d][1,3]dioxole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H13NO5SC_{15}H_{13}NO_5S
Molecular Weight319.3 g/mol
CAS Number922014-64-0

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This may involve cyclization reactions using appropriate precursors.
  • Introduction of the Benzo[d][1,3]dioxole Moiety : This can be achieved through coupling reactions with benzo[d][1,3]dioxole derivatives.
  • Acetamido Group Attachment : The acetamido group is introduced via acylation reactions.
  • Carboxylate Functionalization : The final step often involves esterification to form the methyl ester.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds related to thiophene derivatives. For instance, derivatives of thiophene have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Compounds containing thiophene rings have been investigated for anticancer properties. A study focusing on similar structures indicated that they could induce apoptosis in cancer cells through the activation of specific signaling pathways . this compound may exhibit similar properties due to its structural analogies.

Anti-inflammatory Effects

The presence of the benzo[d][1,3]dioxole moiety is associated with anti-inflammatory effects in various compounds. Research suggests that such compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

Case Studies

Several case studies provide insight into the biological activities of compounds structurally similar to this compound:

  • Study on Antimicrobial Efficacy : A series of benzo[b]thiophene derivatives were synthesized and screened against Staphylococcus aureus, with some exhibiting minimal inhibitory concentrations (MICs) as low as 4 µg/mL .
  • Anticancer Screening : A compound featuring a thiophene ring demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications around the thiophene nucleus can enhance biological activity .

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